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Compound of Interest

Compound Name:
1-(3-Hydroxy-1-

adamantyl)azepan-2-one

CAS No.: 1134899-21-0

Cat. No.: B1440444

Get Quote

Executive Summary & Compound Significance
1-(3-Hydroxy-1-adamantyl)azepan-2-one (CAS: 1134899-21-0) represents a specialized

pharmacophore primarily utilized in the development of 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors. This enzyme is a critical target for treating metabolic syndrome, type 2
diabetes, and obesity because it converts cortisone to the active glucocorticoid cortisol.

The adamantyl-azepan-2-one scaffold combines the lipophilic, space-filling adamantane cage

—crucial for occupying the hydrophobic pocket of the 11

-HSD1 active site—with a polar lactam ring (azepan-2-one) that often engages in hydrogen
bonding with the catalytic triad (Ser-Tyr-Lys). The C3-hydroxyl group on the adamantane core
modulates solubility and metabolic stability, reducing the high lipophilicity typically associated
with adamantane derivatives.
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This guide analyzes the evolution of its synthesis from early stoichiometric approaches to

modern convergent strategies, providing validated protocols and mechanistic insights.

Retrosynthetic Analysis
The structural complexity of 1-(3-Hydroxy-1-adamantyl)azepan-2-one suggests two primary

disconnections. The most robust route relies on the formation of the C–N bond between the

adamantyl amine and the acyclic precursor of the lactam ring, followed by cyclization.

DOT Diagram: Retrosynthetic Logic
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Figure 1: Retrosynthetic breakdown revealing the convergent coupling of an adamantyl amine

with a bifunctional acyl chloride.
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Chronological Review of Synthetic Strategies
Generation 1: The "Direct Alkylation" Approach (Early
2000s)
Early attempts to synthesize N-adamantyl lactams often involved the direct alkylation of

azepan-2-one (caprolactam) with 1-bromoadamantane derivatives.

Mechanism: S

1-type substitution at the tertiary adamantyl carbon.

Drawbacks:

Steric Hindrance: The bulky adamantyl group makes nucleophilic attack by the lactam

nitrogen sluggish.

Elimination Byproducts: High temperatures required for the reaction often led to

dehydrohalogenation of the adamantyl bromide.

Poor Yields: Typically <30%.

Generation 2: The "Convergent Stepwise" Route
(Standard Protocol)
The field shifted to a stepwise approach where the adamantyl amine is first acylated with a

linear

-haloacyl chloride, followed by base-mediated intramolecular cyclization. This remains the
industry standard for gram-to-kilogram scale synthesis.

Key Advantages:

Regiocontrol: The amide bond is formed under mild conditions.

Scalability: Avoids high-pressure reactors.

Versatility: Allows for the introduction of the hydroxyl group either before (using 3-hydroxy-1-

aminoadamantane) or after (via late-stage oxidation) the coupling.
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Generation 3: Late-Stage Biocatalytic Oxidation
Recent green chemistry initiatives have explored using cytochrome P450 monooxygenases or

microbial fermentation (e.g., Streptomyces sp.) to selectively hydroxylate N-(1-

adamantyl)azepan-2-one at the C3 position. While highly selective, this method is currently less

common for bulk synthesis due to the cost of enzyme engineering.

Detailed Experimental Protocol (Generation 2)
This protocol describes the synthesis starting from 1-Amino-3-hydroxyadamantane (memantine

derivative) and 6-Bromohexanoyl chloride.

Phase 1: Acylation
Objective: Synthesis of N-(3-hydroxy-1-adamantyl)-6-bromohexanamide.

Reagents:

1-Amino-3-hydroxyadamantane (1.0 eq)

6-Bromohexanoyl chloride (1.1 eq)

Triethylamine (TEA) (1.5 eq)

Dichloromethane (DCM) (anhydrous)

Procedure:

Dissolve 1-Amino-3-hydroxyadamantane in anhydrous DCM under nitrogen atmosphere.

Cool to 0°C.[1]

Add TEA dropwise to scavenge the HCl generated.

Slowly add 6-Bromohexanoyl chloride (dissolved in DCM) over 30 minutes to control the

exotherm.

Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of the amine.
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Workup: Wash with 1N HCl, then saturated NaHCO

, then brine. Dry over MgSO

and concentrate.

Yield: Typically 85–92% (White solid).

Phase 2: Intramolecular Cyclization
Objective: Ring closure to form the azepan-2-one core.

Reagents:

Intermediate from Phase 1 (1.0 eq)

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) or Potassium tert-butoxide (KOtBu)

Tetrahydrofuran (THF) or DMF (anhydrous)

Procedure:

Suspend NaH in anhydrous THF/DMF at 0°C under nitrogen.

Add the Phase 1 amide (dissolved in THF) dropwise. Caution: Hydrogen gas evolution.

Stir at 0°C for 30 minutes, then heat to 50–60°C for 3–6 hours.

Mechanism: The base deprotonates the amide nitrogen, creating a nucleophile that

attacks the terminal carbon bearing the bromine, displacing it (intramolecular S

2).

Workup: Quench with saturated NH

Cl. Extract with EtOAc.[2] Wash organic layer with water (to remove DMF) and brine.

Purification: Recrystallization from EtOAc/Heptane or column chromatography.

Yield: 75–85%.
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DOT Diagram: Synthesis Workflow
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Figure 2: Step-by-step reaction workflow for the convergent synthesis.

Comparative Data Analysis
The following table summarizes the efficiency of different synthetic routes based on literature

precedents for adamantyl-lactams.

Parameter
Method A: Direct
Alkylation

Method B:
Convergent
(Recommended)

Method C: Late-
Stage Oxidation

Starting Materials
1-Bromoadamantane

+ Azepan-2-one

1-Amino-3-

hydroxyadamantane +

6-Bromohexanoyl Cl

N-(1-

Adamantyl)azepan-2-

one

Key Reagent
Ag

O or Lewis Acid
NaH or KOtBu

HNO

/H

SO

or Biocatalyst

Step Count 1 (Low Yield) 2 (High Yield) 2 (Variable Yield)

Overall Yield 15–25% 60–75% 40–55%

Purification
Difficult (Isomer

separation)
Easy (Crystallization)

Moderate (Isomer

separation)

Scalability Poor Excellent Moderate

Critical Quality Attributes (CQA) & Troubleshooting
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Impurity Profile
O-Alkylation vs. N-Alkylation: During the cyclization step, the amide oxygen can compete as

a nucleophile, leading to an imidate ester (O-alkylation).

Control: Use a polar aprotic solvent like DMF and a "hard" cation base (NaH) to favor N-

alkylation.

Elimination: The 6-bromohexanoyl chain can undergo elimination to form a vinyl amide if the

base concentration is too high or temperature is excessive.

Analytical Validation
H NMR (DMSO-d

): Look for the multiplet of the azepan-2-one ring protons (

1.5–2.5 ppm) and the characteristic broad singlets of the adamantane cage (

1.6–2.2 ppm). The hydroxyl proton typically appears as a singlet around

4.5 ppm (exchangeable).

Mass Spectrometry: ESI+ should show

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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